

Application Notes and Protocols for the Characterization of Pigment Red 146

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Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

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Introduction

Pigment Red 146 (C.I. 12485) is a monoazo pigment belonging to the Naphthol AS pigment family, characterized by its vivid bluish-red shade.^[1] Its chemical formula is $C_{33}H_{27}ClN_4O_6$, and it has a molecular weight of 611.04 g/mol.^{[1][2]} This organic pigment finds extensive use in various applications, including printing inks, water-based paints, coatings, and the coloration of plastics like PVC.^{[1][3][4]} Given its widespread use, comprehensive characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the analytical techniques used to characterize **Pigment Red 146**.

Physicochemical Properties

A summary of the key physicochemical properties of **Pigment Red 146** is presented in the table below.

Property	Value	Reference
CAS Number	5280-68-2	[1] [2] [3] [5]
Molecular Formula	C ₃₃ H ₂₇ ClN ₄ O ₆	[1] [2]
Molecular Weight	611.04 g/mol	[1] [2]
Density	1.5 - 1.6 g/cm ³	[1] [3] [5]
pH Value	6.0 - 7.0	[1] [3] [4] [5]
Oil Absorption	40-50 ml/100g	[3] [5]
Heat Resistance	180-240 °C	[1] [3]
Light Fastness (Coating)	5-6	[3]
Light Fastness (Plastic)	7	[3] [5]

Analytical Techniques and Protocols

A multi-faceted analytical approach is required for the complete characterization of **Pigment Red 146**, encompassing spectroscopic, chromatographic, thermal, and microscopic techniques.

Spectroscopic Techniques

Spectroscopic methods are fundamental for identifying the chemical structure and optical properties of **Pigment Red 146**.

FT-IR spectroscopy is employed to identify the functional groups present in the **Pigment Red 146** molecule, confirming its chemical identity.

Experimental Protocol:

- **Sample Preparation:** Prepare a solid sample by mixing approximately 1-2 mg of **Pigment Red 146** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Alternatively, place a small amount of the pigment powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrument Setup:
 - Spectrometer: A benchtop FT-IR spectrometer.
 - Accessory: KBr pellet press or a universal ATR accessory.
 - Detector: Deuterated Lanthanum α -Alanine doped Triglycine Sulfate (DLaTGS).
- Data Acquisition:
 - For KBr pellets, press the mixture into a transparent pellet using a hydraulic press.
 - Place the KBr pellet or position the ATR accessory with the sample in the spectrometer's sample compartment.
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to sample analysis.
- Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to functional groups such as N-H, C-H, C=O, N=N, and C-Cl bonds, which are expected in the structure of **Pigment Red 146**.

UV-Vis spectroscopy is utilized to determine the optical absorption properties of **Pigment Red 146**, which are directly related to its color.^[6]

Experimental Protocol:

- Sample Preparation: Prepare a stock solution of **Pigment Red 146** by dissolving a precise amount of the pigment in a suitable solvent, such as ethanol, to a concentration of 0.05 mg/mL.^{[6][7]} Further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
- Instrument Setup:

- Spectrophotometer: A double-beam UV-Vis spectrophotometer.
- Cuvettes: 1 cm path length quartz cuvettes.
- Data Acquisition:
 - Fill a cuvette with the solvent to be used as a reference.
 - Fill a second cuvette with the prepared pigment solution.
 - Place both cuvettes in the spectrophotometer.
 - Record the absorption spectrum over the wavelength range of 200 to 800 nm.
- Data Analysis: Identify the wavelength of maximum absorption (λ_{max}), which is characteristic of the pigment's color. The absorbance values can also be used to assess properties like solvent resistance.[6]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a pigment sample, assessing its purity, and identifying any impurities or degradation products.[8]

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh about 10 mg of **Pigment Red 146** and dissolve it in 10 mL of a suitable solvent, such as a mixture of methanol and chloroform.
 - Use sonication to aid dissolution if necessary.
 - Filter the solution through a 0.45 μm syringe filter before injection to remove any particulate matter.
- Instrument Setup:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Column Temperature: 35 °C.[9]
- Data Acquisition:
 - Set the detector to monitor at the λ_{max} determined by UV-Vis spectroscopy.
 - Inject 10 µL of the prepared sample.
 - Run a gradient elution program, for example:
 - 0-5 min: 50% B
 - 5-25 min: 50% to 100% B
 - 25-30 min: 100% B
 - 30-35 min: 100% to 50% B
 - 35-40 min: 50% B
 - Set the flow rate to 1.0 mL/min.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main pigment peak and identify any impurity peaks. The peak area can be used for quantification against a standard.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition behavior

of the pigment.

Experimental Protocol:

- Sample Preparation: Place approximately 5-10 mg of the **Pigment Red 146** powder into an aluminum or ceramic TGA/DSC pan.
- Instrument Setup:
 - Instrument: A simultaneous TGA/DSC analyzer.
 - Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.
- Data Acquisition:
 - Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min. [\[10\]](#)
- Data Analysis:
 - TGA: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.
 - DSC: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events such as melting, crystallization, or decomposition.

Microscopic Techniques

Scanning Electron Microscopy (SEM) is used to visualize the morphology, particle size, and shape of the pigment particles.

Experimental Protocol:

- Sample Preparation:
 - Mount a small amount of the **Pigment Red 146** powder onto an aluminum stub using double-sided carbon tape.
 - Ensure a thin, even layer of the powder.

- Sputter-coat the sample with a thin layer of a conductive material, such as gold or gold-palladium, to prevent charging under the electron beam.[\[6\]](#)[\[7\]](#)
- Instrument Setup:
 - Microscope: A scanning electron microscope.
 - Detector: Secondary electron detector for topographical imaging.
- Data Acquisition:
 - Place the prepared stub into the SEM chamber.
 - Evacuate the chamber to high vacuum.
 - Apply an accelerating voltage (e.g., 5-15 kV).
 - Focus the electron beam on the sample and capture images at various magnifications to observe the particle morphology and size distribution.
- Data Analysis: Analyze the SEM images to describe the shape of the pigment particles (e.g., rod-like, flaky) and estimate their size range.[\[11\]](#)

Particle Size Analysis

Laser diffraction is a common method for quantitatively determining the particle size distribution of pigments.

Experimental Protocol:

- Sample Preparation: Prepare a dilute, homogeneous suspension of **Pigment Red 146** in a suitable dispersant (e.g., deionized water with a surfactant). Sonicate the suspension for 15 minutes to break up any agglomerates.[\[7\]](#)[\[12\]](#)
- Instrument Setup:
 - Analyzer: A laser diffraction particle size analyzer.
- Data Acquisition:

- Introduce the prepared suspension into the analyzer's dispersion unit.
- Perform the measurement according to the instrument's standard operating procedure.
- Data Analysis: Analyze the resulting particle size distribution data to determine parameters such as the mean particle size (D50) and the width of the distribution.

Data Presentation

The quantitative data obtained from the characterization of **Pigment Red 146** can be summarized in the following tables for easy comparison.

Table 1: Spectroscopic and Colorimetric Data

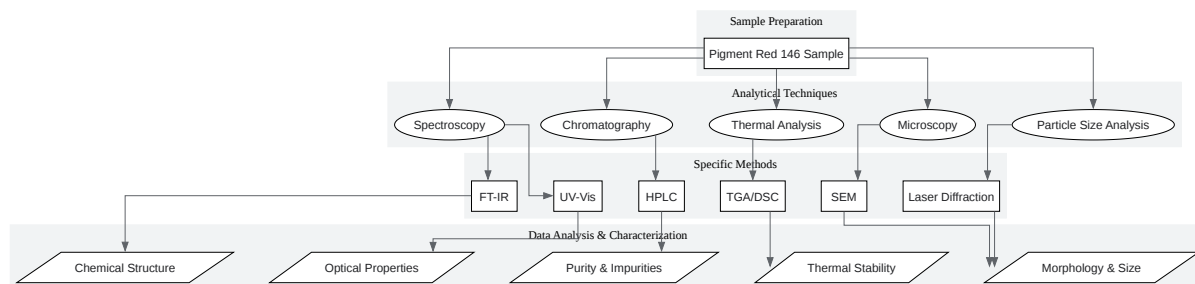
Parameter	Method	Result
λ_{max}	UV-Vis Spectroscopy	Insert experimental value
CIE Lab* Values	Colorimetry	L: <i>value</i> , a: <i>value</i> , b*: <i>value</i>
Key FT-IR Peaks (cm^{-1})	FT-IR Spectroscopy	List key peaks and assignments

Table 2: Thermal and Particle Size Data

Parameter	Method	Result
Onset of Decomposition	TGA	Insert temperature
Mean Particle Size (D50)	Laser Diffraction	Insert value in μm
Particle Size Range	SEM	Insert range in μm

Visualizations

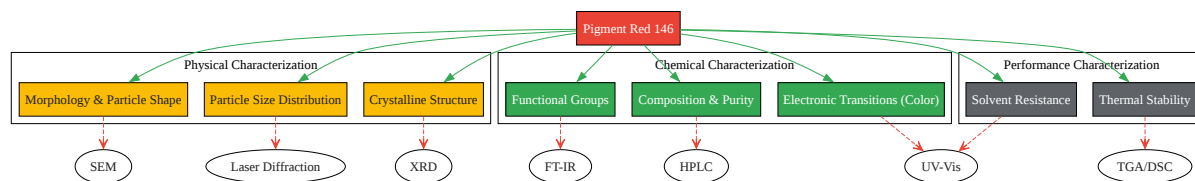
Experimental Workflow for **Pigment Red 146** Characterization



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Caption: Workflow for the comprehensive characterization of **Pigment Red 146**.

Logical Relationship of Analytical Techniques



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Caption: Interrelation of analytical techniques and characterized properties.

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